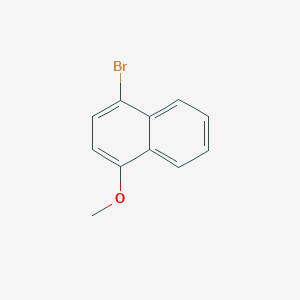

1-Bromo-4-methoxynaphthalene

説明

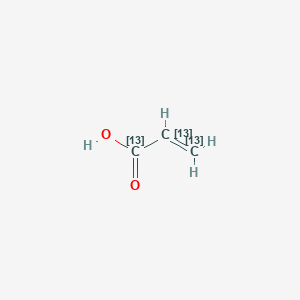

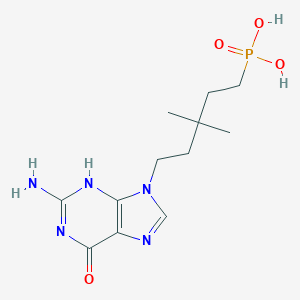

1-Bromo-4-methoxynaphthalene is a chemical compound with the molecular formula C11H9BrO and a molecular weight of 237.10 . It is also known as 4-Bromo-1-naphthyl Methyl Ether . It appears as a colorless to brown clear liquid .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-methoxynaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1-position with a bromine atom and at the 4-position with a methoxy group .Physical And Chemical Properties Analysis

1-Bromo-4-methoxynaphthalene is a liquid at 20 degrees Celsius . It has a boiling point of 144 °C at 2 mmHg and a flash point of 135 °C . The specific gravity at 20/20 is 1.49 .科学的研究の応用

Absorption and Fluorescence Spectroscopic Properties

1-Bromo-4-methoxynaphthalene has been used in the study of absorption and fluorescence spectroscopic properties of naphthalene derivatives . The introduction of silyl groups at the 1- and 1,4-positions of the naphthalene chromophore/fluorophore causes shifts of the absorption maxima to longer wavelengths and increases in fluorescence intensities . This property makes it useful in the field of fluorescence research.

Synthesis of Silyl-Substituted Naphthalene Derivatives

This compound has been used in the synthesis of silyl-substituted naphthalene derivatives . The naphthalene derivatives containing 4- and 5-cyano groups were prepared by employing a cyanation reaction of 1-bromo-4-(trimethylsilyl)naphthalene . This shows its potential in the field of organic synthesis.

Fluorescence Quenching Studies

1-Bromo-4-methoxynaphthalene has been used in fluorescence quenching studies . The fluorescence of 9,10-dicyanoanthracene is efficiently quenched by these naphthalene derivatives with Stern-Volmer plot calculated rate constants that depend on the steric bulk of the silyl groups . This makes it valuable in the study of fluorescence quenching mechanisms.

Photoinduced Electron Transfer Reactions

This compound has been involved in the study of photoinduced electron transfer reactions . This shows its potential in the field of photochemistry.

Commercial Availability

1-Bromo-4-methoxynaphthalene is commercially available and can be purchased from various chemical suppliers . This makes it readily accessible for research and industrial applications.

Safety and Hazards

1-Bromo-4-methoxynaphthalene can cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of water if it comes in contact with the skin . If eye irritation persists, it’s recommended to get medical advice or attention .

作用機序

Target of Action

1-Bromo-4-methoxynaphthalene is primarily used as a reagent in organic synthesis . Its primary targets are the reactants in the chemical reactions it participates in. For instance, it is often used in Suzuki-Miyaura cross-coupling reactions, where it interacts with organoboron compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 1-Bromo-4-methoxynaphthalene undergoes a transmetalation process with organoboron compounds . This process involves the transfer of an organic group from boron to palladium, forming a new carbon-carbon bond .

Pharmacokinetics

Its absorption, distribution, metabolism, and excretion (adme) properties would depend on factors such as its chemical structure, the route of administration, and the individual’s metabolic rate .

Result of Action

The result of 1-Bromo-4-methoxynaphthalene’s action is the formation of new organic compounds through chemical reactions. For instance, in Suzuki-Miyaura cross-coupling reactions, it helps form new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

特性

IUPAC Name |

1-bromo-4-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURSAEHRFFSJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203128 | |

| Record name | Naphthalene, 1-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-methoxynaphthalene | |

CAS RN |

5467-58-3 | |

| Record name | 1-Bromo-4-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-bromo-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-methoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-bromo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)

![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)